Butanediol diacrylate

Description

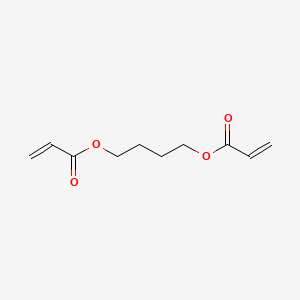

Structure

3D Structure

Properties

IUPAC Name |

4-prop-2-enoyloxybutyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O4/c1-3-9(11)13-7-5-6-8-14-10(12)4-2/h3-4H,1-2,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWGFJBTMHEZME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25067-24-7, 110911-62-1, 52277-33-5 | |

| Record name | 2-Propenoic acid, 1,1′-(1,4-butanediyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25067-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,4-butanediyl), α-(1-oxo-2-propen-1-yl)-ω-[(1-oxo-2-propen-1-yl)oxy]-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110911-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(oxy-1,4-butanediyl), α-(1-oxo-2-propen-1-yl)-ω-[(1-oxo-2-propen-1-yl)oxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52277-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6044779 | |

| Record name | 1,4-Butanediol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 1,1'-(1,4-butanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1070-70-8, 31442-13-4, 52277-33-5 | |

| Record name | 1,4-Butanediol, diacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanediol diacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, diester with butanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031442134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-(1,4-butanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, diester with butanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poly(oxy-1,4-butanediyl), .alpha.-(1-oxo-2-propen-1-yl)-.omega.-[(1-oxo-2-propen-1-yl)oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Butanediol diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6044779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-butanediyl diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.709 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(oxy-1,4-butanediyl), a-(1-oxo-2-propenyl)-#-[(1-oxo-2-propenyl)oxy]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYLENE GLYCOL DIACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53P6JR1A3R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Role of 1,4-Butanediol Diacrylate as a Core Building Block

An In-Depth Technical Guide to the Synthesis and Purification of 1,4-Butanediol Diacrylate

1,4-Butanediol diacrylate (BDDA) is a difunctional acrylate monomer recognized for its utility as a high-performance crosslinking agent.[1][2] With the chemical formula CH₂=CHCOO(CH₂)₄OCOCH=CH₂, its structure features two terminal acrylate groups linked by a four-carbon aliphatic chain, imparting a balance of reactivity, flexibility, and hardness to the polymers it forms.[1] This unique combination of properties makes BDDA an indispensable component in the formulation of UV/EB-curable coatings and adhesives, printing inks, composite materials, and specialty resins.[1][2][3]

The performance of BDDA in these applications is critically dependent on its purity. The presence of impurities such as monoacrylate, unreacted 1,4-butanediol (BDO), acrylic acid, or residual catalyst can adversely affect polymerization kinetics, final polymer properties, and product stability. This guide, therefore, provides a comprehensive exploration of the principal synthesis routes and subsequent purification strategies, grounded in chemical principles and field-proven methodologies, to empower researchers and development professionals in producing high-purity BDDA.

Part 1: Synthesis Methodologies

The industrial and laboratory-scale synthesis of BDDA is primarily achieved through two robust esterification strategies: the direct esterification of 1,4-butanediol with acrylic acid and the transesterification of 1,4-butanediol with an acrylate ester. The choice between these pathways is often dictated by factors such as raw material availability, desired purity, and process economics.

Direct Esterification: A Consecutive Reaction Pathway

The most common synthesis route is the direct acid-catalyzed esterification of 1,4-butanediol with acrylic acid. This reaction proceeds as a two-step consecutive, reversible process, first forming the intermediate 4-hydroxybutyl acrylate (the monoester) and subsequently the desired 1,4-butanediol diacrylate (the diester).[4][5][6]

Reaction Mechanism and Causality:

The reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).[5][7][8] The catalyst protonates the carbonyl oxygen of acrylic acid, increasing its electrophilicity and rendering it susceptible to nucleophilic attack by the hydroxyl groups of 1,4-butanediol.

The core challenge of this method is managing the reaction equilibrium. To drive the reaction towards the formation of the diester, water, a byproduct of the esterification, must be continuously removed from the reaction mixture. This is most effectively achieved through azeotropic distillation, where an entraining agent (e.g., cyclohexane, toluene) is added to form a low-boiling azeotrope with water, facilitating its removal.[7][8]

Furthermore, to prevent the highly reactive acrylate groups from undergoing premature polymerization at elevated reaction temperatures (typically 70-90°C), a polymerization inhibitor, such as hydroquinone (HQ) or its monomethyl ether (MEHQ), is an essential addition to the reaction mixture.[8]

Caption: Direct esterification pathway for BDDA synthesis.

Experimental Protocol: Direct Esterification

-

Reactor Setup: Equip a round-bottom flask with a Dean-Stark apparatus, a condenser, a mechanical stirrer, a thermometer, and a nitrogen inlet.

-

Charging Reactants: To the flask, add 1,4-butanediol (1.0 mol), acrylic acid (2.2 mol, a slight excess to drive the reaction), p-toluenesulfonic acid (0.02 mol, catalyst), hydroquinone (200 ppm, inhibitor), and toluene (as the azeotropic solvent, ~40% of the total reactant volume).[8]

-

Reaction Execution: Begin stirring and gently heat the mixture to reflux (approximately 80-90°C) under a slow stream of nitrogen. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

-

Monitoring Progress: Monitor the reaction by quantifying the amount of water collected. The reaction is considered complete when the theoretical amount of water (2.0 mol) has been collected, which can take 5-12 hours.[5][8]

-

Cooldown: Once complete, cool the reaction mixture to room temperature before proceeding to purification.

Transesterification: An Alternative Pathway

Transesterification offers an alternative route, typically involving the reaction of 1,4-butanediol with a low-molecular-weight acrylate ester, such as methyl acrylate or ethyl acrylate.[9][10]

Reaction Mechanism and Causality:

This process is also an equilibrium-driven reaction where the low-boiling alcohol byproduct (e.g., methanol) is distilled off to shift the equilibrium toward the product. Catalysts for this reaction are often organometallic compounds, with organotin catalysts like dibutyltin oxide being particularly effective due to their high catalytic efficiency and milder reaction conditions.[9][11]

A key advantage of this method is that it avoids the direct handling of corrosive acrylic acid and the formation of water, which can simplify the workup procedure. A composite polymerization inhibitor is often employed to ensure stability during the reaction and subsequent distillation steps.[9][11]

Caption: Transesterification pathway for BDDA synthesis.

Experimental Protocol: Transesterification

-

Reactor Setup: Assemble a flask with a distillation head, condenser, receiver flask, mechanical stirrer, and thermometer, equipped for vacuum application.

-

Charging Reactants: Charge the flask with 1,4-butanediol (1.0 mol), methyl methacrylate (2.5 mol, excess), an organotin catalyst, and a composite polymerization inhibitor.[9]

-

Reaction Execution: Heat the mixture under stirring. Methanol, the byproduct, will begin to distill along with excess methyl methacrylate. The process is often performed using reactive distillation to continuously remove the methanol.[11]

-

Monitoring Progress: The reaction progress can be monitored by tracking the amount of methanol collected or by analyzing samples using Gas Chromatography (GC).

-

Completion and Cooldown: Once the reaction reaches completion (typically >99% purity of BDDA in the crude product), the excess methyl methacrylate is removed under vacuum.[9][11] The mixture is then cooled for purification.

Part 2: Purification Methodologies

Regardless of the synthesis route, the crude product is a mixture containing the desired BDDA, unreacted starting materials, catalyst, inhibitor, and byproducts. A multi-step purification process is essential to achieve the high purity required for most applications.

Purification Workflow: A Self-Validating System

A robust purification protocol is a self-validating system where each step is designed to remove a specific class of impurities, with the efficacy of each step confirmed by analytical testing before proceeding to the next.

Caption: Comprehensive purification workflow for BDDA.

2.1 Step-by-Step Purification Protocol

-

Neutralization Wash:

-

Objective: To remove the acidic catalyst (e.g., p-TSA) and any unreacted acrylic acid.

-

Procedure: Transfer the crude reaction mixture to a separatory funnel. Add an equal volume of a 5-10% aqueous sodium carbonate or sodium hydroxide solution and shake vigorously, venting frequently.[8][12] Allow the layers to separate. The acidic components will react to form water-soluble salts and move into the aqueous phase. Drain the lower aqueous layer. Repeat this wash until the aqueous layer is neutral or slightly basic (checked with pH paper).

-

Causality: This step is critical as residual acid can cause degradation during the final distillation step and compromise the long-term stability of the product.

-

-

Brine Wash:

-

Objective: To remove residual inorganic salts and help break any emulsions that may have formed during the neutralization wash.

-

Procedure: Wash the organic layer with an equal volume of a saturated sodium chloride solution (brine).[8] Allow the layers to separate and drain the aqueous layer.

-

Causality: The high ionic strength of the brine solution decreases the solubility of organic compounds in the aqueous phase, maximizing the yield of BDDA.

-

-

Drying:

-

Objective: To remove dissolved water from the organic phase.

-

Procedure: Transfer the washed organic layer to a clean, dry flask. Add an anhydrous drying agent, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask until the drying agent no longer clumps together, indicating that all water has been absorbed.

-

Causality: Water must be removed before distillation to prevent it from co-distilling with the product and to avoid potential side reactions at high temperatures.

-

-

Filtration:

-

Objective: To remove the solid drying agent.

-

Procedure: Filter the mixture through a Büchner funnel or a simple gravity filter to separate the dried organic solution from the drying agent.

-

-

Vacuum Distillation:

-

Objective: The final and most critical step to separate the pure BDDA from non-volatile inhibitors, any polymer formed, and lower-boiling impurities like the monoacrylate or residual BDO.

-

Procedure: Transfer the filtered solution to a distillation flask. It is crucial to add a fresh dose of a polymerization inhibitor (e.g., phenothiazine, which is effective in low-oxygen environments) before heating.[13] Assemble a vacuum distillation apparatus. Apply vacuum and gently heat the flask. Collect fractions based on their boiling points. Pure BDDA has a boiling point of approximately 83°C at 0.3 mmHg.

-

Causality: Distillation under reduced pressure allows the high-boiling BDDA to vaporize at a much lower temperature, preventing thermal degradation and polymerization.[12][13]

-

Part 3: Quality Control and Data

The purity of the final product must be verified using appropriate analytical techniques.

Analytical Characterization

-

Gas Chromatography (GC): The primary method for determining the purity (assay) of BDDA and quantifying volatile impurities.[14]

-

High-Performance Liquid Chromatography (HPLC): Used to quantify non-volatile components and verify the removal of inhibitors or polymeric species.[15][16]

-

Karl Fischer Titration: The standard method for accurately determining the final water content.

-

Acid Value Titration: Measures the amount of residual acidic impurities.

Typical Product Specifications

The following table summarizes typical specifications for a technical grade of 1,4-Butanediol Diacrylate.

| Parameter | Specification | Method |

| Purity (Assay) | ≥ 98% | Gas Chromatography |

| Appearance | Clear, colorless liquid | Visual |

| Acid Content | ≤ 0.02% (as acrylic acid) | Titration |

| Moisture Content | ≤ 0.2% | Karl Fischer Titration |

| Color (APHA) | ≤ 30 | APHA Color Scale |

| Inhibitor | 50-105 ppm Hydroquinone | HPLC |

| Data compiled from multiple sources.[1][17] |

Conclusion

The synthesis and purification of 1,4-butanediol diacrylate is a process where meticulous control over reaction conditions and purification steps directly translates to the quality and performance of the final product. While direct esterification remains a prevalent and robust method, the choice of synthesis is a strategic decision based on available resources. The purification workflow presented here—a logical sequence of washing, drying, and vacuum distillation—provides a reliable and scalable framework for achieving high-purity BDDA suitable for demanding research and industrial applications. Each step is a deliberate action to eliminate specific impurities, culminating in a product that meets rigorous quality standards.

References

-

Taylor & Francis. (n.d.). CONSECUTIVE ESTERIFICATION OF 1,4-BUTANEDIOL WITH ACRYLIC ACID BY HOMOGENEOUS CATALYSIS. Retrieved from [Link]

-

Shiau, C. Y., & Lin, C. C. (n.d.). CONSECUTIVE ESTERIFICATION OF 1,4-BUTANEDIOL WITH ACRYLIC ACID BY HOMOGENEOUS CATALYSIS. Chemical Engineering Communications, 179(1). Retrieved from [Link]

-

Semantic Scholar. (2008). Esterification of Acrylic Acid with 1,4‐Butanediol in a Batch Distillation Column Reactor over Amberlyst 15 Catalyst. Retrieved from [Link]

-

Matyjaszewski Polymer Group, Carnegie Mellon University. (n.d.). Acrylates. Retrieved from [Link]

- Google Patents. (n.d.). US5637760A - Preparation of 1,4-butanediol mono(meth)acrylate by esterification of (meth)acrylic acid with 1,4-butanediol, in which an aqueous solution of unconverted 1,4-butanediol is obtained.

- Google Patents. (n.d.). US3798264A - Process for purification of acrylic acid by extraction and distillation.

-

Chang Gung University. (n.d.). Consecutive esterification of 1,4-butanediol with acrylic acid by homogeneous catalysis. Retrieved from [Link]

- Google Patents. (n.d.). CN101462955A - Method for preparing 1,4-butanediol diacrylate.

- Google Patents. (n.d.). CN102030641B - Method for preparing 1,4-butanediol dimethacrylate.

- Google Patents. (n.d.). US20030121768A1 - Alternate extraction solvent for acrylic acid purification process.

-

SIELC Technologies. (n.d.). Separation of 1,4-Butanediol diacrylate on Newcrom R1 HPLC column. Retrieved from [Link]

-

European Patent Office. (n.d.). EP 1688407 B1 - METHOD OF PURIFYING (METH)ACRYLIC ACID. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,4-Butanediol. Retrieved from [Link]

- Google Patents. (n.d.). Process for purifying 1,4-butanediol by melt cristallisation.

-

ACS Publications. (2022). Continuous Plug Flow Process for the Transesterification of Methyl Acrylate and 1,4-Butanediol by a Zn-Immobilized Catalyst for Producing 4-Hydroxybutyl Acrylate. Industrial & Engineering Chemistry Research. Retrieved from [Link]

- Google Patents. (n.d.). US2618652A - Process for the purification of acrylate and methacrylate esters.

-

ACS Publications. (n.d.). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. Retrieved from [Link]

-

ResearchGate. (2013). Can anyone advise me on distilling hydroxyethyl acrylate?. Retrieved from [Link]

-

ACS Publications. (2009). Poly[hydroxyethyl acrylate-co-poly(ethylene glycol) diacrylate] Monolithic Column for Efficient Hydrophobic Interaction Chromatography of Proteins. Analytical Chemistry. Retrieved from [Link]

-

PubMed. (n.d.). Novel monolithic poly(phenyl acrylate-co-1,4-phenylene diacrylate) capillary columns for biopolymer chromatography. Retrieved from [Link]

- Google Patents. (n.d.). US4032583A - Purification of 1,4-butanediol.

-

ACS Publications. (2022). Continuous Plug Flow Process for the Transesterification of Methyl Acrylate and 1,4-Butanediol by a Zn-Immobilized Catalyst for. Retrieved from [Link]

- Google Patents. (n.d.). US9162964B2 - Acrylate production process.

-

PubChem. (n.d.). Butanediol diacrylate. Retrieved from [Link]

-

SWGDRUG.org. (2005). 1,4-BUTANEDIOL. Retrieved from [Link]

-

Process Operations. (2025). Breaking Down the Reactor: The Industrial Production Process of 1,4-Butanediol (BDO). Retrieved from [Link]

-

Green Chemistry (RSC Publishing). (n.d.). One-pot catalytic selective synthesis of 1,4-butanediol from 1,4-anhydroerythritol and hydrogen. Retrieved from [Link]

-

WIPO Patentscope. (2016). WO/2016/026726 PROCESS FOR PURIFYING 1,4-BUTANEDIOL BY EXTRACTION. Retrieved from [Link]

-

Suzhou Senfeida Chemical Co., Ltd. (n.d.). China 1,4-BUTANEDIOL DIACRYLATE Manufacturers Suppliers Factory. Retrieved from [Link]

-

ResearchGate. (2025). Kinetics of Transesterification of 1,4-Butanediol With Methyl Acetate by the Ion-exchange Resin. Retrieved from [Link]

-

Waters Corporation. (n.d.). HPLC Determination of Free Acrylic Acid and Monomers in Polyacrylates. Retrieved from [Link]

Sources

- 1. adakem.com [adakem.com]

- 2. sfdchem.com [sfdchem.com]

- 3. This compound | C10H14O4 | CID 70613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]

- 7. US5637760A - Preparation of 1,4-butanediol mono(meth)acrylate by esterification of (meth)acrylic acid with 1,4-butanediol, in which an aqueous solution of unconverted 1,4-butanediol is obtained - Google Patents [patents.google.com]

- 8. CN101462955A - Method for preparing 1,4-butanediol diacrylate - Google Patents [patents.google.com]

- 9. 1,4-Butanediol dimethacrylate synthesis - chemicalbook [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. CN102030641B - Method for preparing 1,4-butanediol dimethacrylate - Google Patents [patents.google.com]

- 12. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]

- 13. researchgate.net [researchgate.net]

- 14. swgdrug.org [swgdrug.org]

- 15. Separation of 1,4-Butanediol diacrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 16. waters.com [waters.com]

- 17. 1,4-Butanediol diacrylate, 85+%, stab. with 50-105 ppm hydroquinone 5 g | Request for Quote [thermofisher.com]

An In-Depth Technical Guide to the Spectroscopic Analysis of 1,4-Butanediol Diacrylate (BDDA)

Abstract

1,4-Butanediol diacrylate (BDDA) is a difunctional monomer critical to the synthesis of crosslinked polymers, hydrogels, and resins used extensively in coatings, adhesives, and biomedical applications.[1][2] The purity and structural integrity of BDDA are paramount, as they directly influence the kinetics of polymerization and the mechanical and chemical properties of the final material. This technical guide provides a comprehensive overview of the principal spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy—for the definitive characterization of BDDA. We present not only the foundational principles but also detailed, field-proven protocols and data interpretation strategies tailored for researchers, quality control analysts, and drug development professionals.

The Molecular Blueprint: Structure of 1,4-Butanediol Diacrylate

A robust analytical strategy is built upon a fundamental understanding of the target molecule's structure. BDDA (C₁₀H₁₄O₄, Molar Mass: 198.22 g/mol ) is a symmetrical diester formed from 1,4-butanediol and acrylic acid.[2][3] Its key structural features, which give rise to its characteristic spectroscopic signatures, are:

-

Two Acrylate Groups (CH₂=CH-COO-): These terminal vinyl groups are the sites of polymerization and possess distinct protons and carbons that are readily identifiable by NMR. Their C=C and C=O bonds produce strong, characteristic signals in FTIR spectroscopy, and the π-system of the C=C bond conjugated to the carbonyl group acts as a chromophore in UV-Vis spectroscopy.

-

Two Ester Linkages (-COO-): These functional groups are characterized by a highly deshielded carbonyl carbon in ¹³C NMR and a strong, sharp absorption band in FTIR.

-

A Central Butane Chain (-O-CH₂-CH₂-CH₂-CH₂-O-): This flexible alkyl spacer provides two sets of chemically distinct methylene groups, which are clearly resolved in high-field NMR spectra.

Caption: Chemical Structure of 1,4-Butanediol Diacrylate (BDDA).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy is the cornerstone technique for the unambiguous identification and purity assessment of BDDA. It provides detailed information about the chemical environment, connectivity, and relative abundance of each nucleus (¹H and ¹³C) in the molecule.

¹H NMR Analysis

The ¹H NMR spectrum of BDDA is highly informative due to the molecule's symmetry. It typically displays four distinct signals corresponding to the vinyl and alkyl protons.

-

Causality of Signal Position (Chemical Shift): The chemical shift (δ) is determined by the local electronic environment. Protons attached to sp² carbons (vinyl) are deshielded by the double bond's anisotropy and appear downfield (higher ppm). Protons adjacent to electronegative oxygen atoms (e.g., -O-CH₂-) are also deshielded and shifted downfield compared to standard alkane protons.

| Proton Assignment | Structure Fragment | Expected δ (ppm) | Multiplicity | Integration |

| Hₐ | CH₂ =CH- | ~6.40 | Doublet of Doublets (dd) | 2H |

| Hₓ | CH₂=CH - | ~6.12 | Doublet of Doublets (dd) | 2H |

| Hᵦ | -CH=CH₂ | ~5.85 | Doublet of Doublets (dd) | 2H |

| Hc | -COO-CH₂ - | ~4.15 | Triplet (t) | 4H |

| Hd | -CH₂-CH₂ - | ~1.75 | Multiplet (m) | 4H |

Table 1: Predicted ¹H NMR spectral data for 1,4-butanediol diacrylate.

¹³C NMR Analysis

The ¹³C NMR spectrum complements the ¹H data, providing a count of the chemically non-equivalent carbon atoms. Due to symmetry, five distinct signals are expected for BDDA.

-

Causality of Signal Position: Carbonyl carbons (C=O) are highly deshielded due to the strong electronegativity of the attached oxygens and appear furthest downfield. sp² carbons of the alkene appear in the intermediate region, while sp³ carbons of the alkyl chain are found upfield.

| Carbon Assignment | Structure Fragment | Expected δ (ppm) |

| C=O | -C OO- | ~166 |

| Cα | CH₂=C H- | ~131 |

| Cβ | C H₂=CH- | ~128 |

| C1 | -COO-C H₂- | ~64 |

| C2 | -CH₂-C H₂- | ~25 |

Table 2: Predicted ¹³C NMR spectral data for 1,4-butanediol diacrylate.

Experimental Protocol: NMR Analysis

This protocol ensures high-quality, reproducible data. The use of a deuterated solvent is critical for providing a field-frequency lock for the spectrometer and avoiding a large, obscuring solvent signal in ¹H NMR.[4][5]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of BDDA for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[6][7]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5][6] This step is crucial as suspended solids will degrade spectral quality.[5]

-

The final sample height in the tube should be at least 4.5 cm to ensure it is correctly positioned within the instrument's detection coil.[4][6]

-

-

Instrument Setup & Acquisition:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical peak shape for the TMS signal.

-

Acquire the spectrum using standard parameters. For quantitative analysis, ensure a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time) is used to allow for full magnetization recovery between pulses.

-

Caption: Standard workflow for NMR spectroscopic analysis of BDDA.

Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Confirmation

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.[8] It is particularly useful for confirming the identity of BDDA and for monitoring its polymerization in real-time.

Characteristic Absorption Bands

The FTIR spectrum of BDDA is dominated by absorptions from the acrylate and ester groups.

-

Causality of Absorption Frequency: The frequency of vibration depends on the bond strength and the masses of the connected atoms. Double bonds (C=O, C=C) are stronger and vibrate at higher frequencies (wavenumbers) than single bonds (C-O, C-C).

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Significance |

| ~2960, ~2870 | C-H Stretch | Alkane (CH₂) | Confirms the presence of the butane backbone. |

| ~1725 | C=O Stretch | Ester | A very strong, sharp peak characteristic of the ester carbonyl. |

| ~1636, ~1620 | C=C Stretch | Alkene (Acrylate) | Key peaks confirming the vinyl group. The intensity of these peaks decreases during polymerization.[9] |

| ~1410 | =C-H In-plane Bend | Alkene (Acrylate) | Another characteristic acrylate vibration. |

| ~1190 | C-O Stretch | Ester | Strong absorption confirming the ester linkage. |

| ~810 | =C-H Out-of-plane Bend | Alkene (Acrylate) | A strong peak confirming the presence of the vinyl group. |

Table 3: Key FTIR absorption bands for 1,4-butanediol diacrylate.[3][10]

Application: Monitoring Polymerization

FTIR, particularly with an Attenuated Total Reflectance (ATR) accessory, is an invaluable tool for studying the kinetics of photopolymerization.[9] The conversion of the monomer into a polymer can be quantified by monitoring the decrease in the area of a characteristic acrylate peak (e.g., C=C stretch at ~1636 cm⁻¹) over time during UV/EB exposure.[9][11]

Experimental Protocol: ATR-FTIR Analysis

ATR-FTIR is ideal for liquid samples like BDDA as it requires minimal sample preparation and is non-destructive.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

-

Background Collection: Collect a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step that subtracts signals from the atmosphere (e.g., CO₂, H₂O) and the instrument itself from the final sample spectrum.

-

Sample Application: Place a single drop of BDDA onto the ATR crystal, ensuring it completely covers the crystal surface.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a high signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal immediately after analysis to prevent cross-contamination or polymerization on the surface.

Caption: Standard workflow for ATR-FTIR analysis of BDDA.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Assessing Purity and Photoreactivity

UV-Vis spectroscopy measures the absorption of light by chromophores in a molecule. In BDDA, the primary chromophore is the acrylate group, where the π-system of the C=C double bond is conjugated with the C=O double bond.

Spectral Characteristics

Pure acrylate esters typically do not show strong, distinct absorption bands in the near-UV range (>250 nm) but exhibit a significant absorbance cutoff at shorter wavelengths.[12][13] The UV spectrum of acrylic acid in aqueous solution, for example, shows molar absorptivity decreasing rapidly from a high value at 207 nm to nearly zero above 300 nm.[12][13] The presence of impurities, such as aromatic inhibitors (e.g., hydroquinone monomethyl ether, MEHQ) or degradation byproducts, can introduce distinct absorption peaks that are useful for quality control.

This technique is most powerful when used in the context of photopolymerization. Photoinitiators, which are added to BDDA formulations to initiate polymerization upon light exposure, have strong, characteristic absorption profiles in the UV and visible regions.[14][15] Analyzing the UV-Vis spectrum of a full formulation is essential to ensure that the photoinitiator's absorption maximum aligns with the emission wavelength of the light source (e.g., a 405 nm LED) for efficient curing.[14][16]

Experimental Protocol: UV-Vis Analysis

The choice of solvent is critical, as the solvent itself must be transparent in the wavelength range of interest.

-

Solvent Selection: Choose a UV-grade solvent that dissolves BDDA and is transparent in the desired region (e.g., acetonitrile, hexane, or water). Acetonitrile and water are recommended for measurements below 230 nm.[17]

-

Sample Preparation: Prepare a dilute solution of BDDA in the chosen solvent. The concentration must be carefully chosen to ensure the absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU). This often requires serial dilutions.

-

Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to record a baseline (or "blank") spectrum. This step is a self-validating control that subtracts the absorbance of the solvent and cuvette.

-

Sample Measurement: Rinse and fill the cuvette with the prepared BDDA solution and record its absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

Caption: Standard workflow for UV-Vis spectroscopic analysis.

Conclusion: An Integrated Approach for Comprehensive Characterization

For the rigorous quality assurance and characterization of 1,4-butanediol diacrylate, no single technique is sufficient. A synergistic, multi-faceted spectroscopic approach provides the highest degree of confidence in the material's identity, purity, and fitness for purpose.

-

NMR spectroscopy serves as the definitive tool for structural confirmation and quantification of the primary component and potential impurities.

-

FTIR spectroscopy offers a rapid, cost-effective method for identity verification via functional group fingerprinting and is uniquely suited for real-time monitoring of polymerization kinetics.

-

UV-Vis spectroscopy is the preferred method for assessing the presence of UV-absorbing impurities and for characterizing the complete photo-curable formulation, ensuring compatibility between the monomer and the photoinitiator system.

By integrating the data from these three core techniques, researchers, scientists, and drug development professionals can establish a robust, self-validating system for the complete analysis of 1,4-butanediol diacrylate, ensuring the reproducibility and success of their downstream applications.

References

-

Guzmán, E., Pérez, E., & Elizalde, L. (2019). Analysis of Double Bond Conversion of Photopolymerizable Monomers by FTIR-ATR Spectroscopy. Journal of Chemical Education. [Link]

-

Xue, L., & Kieber, D. J. (2024). Ultraviolet absorption spectra of acrylic acid and its conjugate base, acrylate, in aqueous solution. Journal of Photochemistry and Photobiology A: Chemistry. [Link]

-

ResearchGate. (n.d.). ¹H–NMR spectra of (A) 4,4′-trimethylenedipiperidine, (B) 1,4-butanediol diacrylate, and (C) PEG-PAEs. [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Acrylic Acid. [Link]

-

ResearchGate. (n.d.). UV‐Vis absorption spectrum of acrylic resin before and after adding nano-TiO2/SiO2. [Link]

-

Precise Group. (2023). Characterization of Polymers Using FTIR: Techniques and Applications. [Link]

-

NSF Public Access Repository. (2024). Ultraviolet absorption spectra of acrylic acid and its conjugate base, acrylate, in aqueous solution. [Link]

-

PubChem. (n.d.). Butanediol diacrylate. [Link]

-

Panda, M., & Nanda, A. K. (2007). Two-dimensional NMR studies of acrylate copolymers. Pure and Applied Chemistry. [Link]

-

ResearchGate. (n.d.). The UV-VIS spectra of acrylic based polyurethane coatings containing... [Link]

-

University of Bristol. (n.d.). How to make an NMR sample. [Link]

-

SpectraBase. (n.d.). 1,4-Butanediol diacrylate - Optional[FTIR] - Spectrum. [Link]

-

SpectraBase. (n.d.). 1,4-Butanediol diacrylate - Optional[FTIR] - Spectrum. [Link]

-

ResearchGate. (n.d.). ¹H NMR study on the quantitative transformation of the two ester bonds... [Link]

-

ResearchGate. (n.d.). FTIR spectral data of monomers and polymers. [Link]

-

ResearchGate. (n.d.). FTIR spectra of the starting monomer acrylic acid (a), plasma... [Link]

-

IGM Resins. (2020). Photoinitiator Effect on Depth of Cure in Visible Light Cure Polymerization. [Link]

-

YouTube. (2021). Real-time FTIR analysis of UV-cured acrylic polymer. [Link]

-

ResearchGate. (n.d.). A) ¹H NMR spectra of a) 1,4‐butanediol, b) TBB and c) P2. B) Single... [Link]

-

ResearchGate. (n.d.). Quantitative 13 C NMR spectra of poly(n-butyl acrylate) synthesized by... [Link]

-

Max Planck Institute. (n.d.). NMR Sample Preparation. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. [Link]

-

ResearchGate. (n.d.). A) FT‐IR spectra of a) 1,4‐butanediol, b) TBB and c) P2. B) FT‐IR... [Link]

-

Digital Commons @ EMU. (n.d.). Synthesis and 1H-NMR characterization of amphiphilic acrylate block copolymers... [Link]

- Google Patents. (n.d.).

-

SWGDRUG.org. (2005). 1,4-BUTANEDIOL. [Link]

-

National Institute of Standards and Technology. (n.d.). 1,4-Butanediol. [Link]

-

Automated Topology Builder. (n.d.). 1,4-Butanediol | C4H10O2 | MD Topology | NMR | X-Ray. [Link]

-

ResearchGate. (n.d.). Chemical method for removal of impurities impairing the quality of commercial 1,4-butanediol produced by the Reppe method. [Link]

-

ResearchGate. (2019). The determination of 1,4-butanediol in the objects of criminalistic examination. [Link]

-

International Journal of Adhesion and Adhesives. (n.d.). Current photo-initiators in dental materials. [Link]

-

SpectraBase. (n.d.). 1,4 Butanediol - Optional[13C NMR] - Chemical Shifts. [Link]

-

PubMed. (n.d.). Influence of Photoinitiator on Accelerated Artificial Aging and Bond Strength of Experimental Resin Cements. [Link]

-

National Institutes of Health. (2020). Effect of the photoinitiator system on the polymerization of secondary methacrylamides... [Link]

-

ResearchGate. (n.d.). The effect of combining photoinitiator systems on the color and curing profile of resin-based composites. [Link]

Sources

- 1. adakem.com [adakem.com]

- 2. 1,4-BUTANEDIOL DIACRYLATE | 1070-70-8 [chemicalbook.com]

- 3. This compound | C10H14O4 | CID 70613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 5. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 6. How to make an NMR sample [chem.ch.huji.ac.il]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. rockymountainlabs.com [rockymountainlabs.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. spectrabase.com [spectrabase.com]

- 11. youtube.com [youtube.com]

- 12. par.nsf.gov [par.nsf.gov]

- 13. Ultraviolet absorption spectra of acrylic acid and its conjugate base, acrylate, in aqueous solution | NSF Public Access Repository [par.nsf.gov]

- 14. uvebtech.com [uvebtech.com]

- 15. oraljournal.com [oraljournal.com]

- 16. researchgate.net [researchgate.net]

- 17. UV-Vis Spectrum of Acrylic Acid | SIELC Technologies [sielc.com]

A Comprehensive Guide to the Safe Handling of 1,4-Butanediol Diacrylate for Research Professionals

This guide provides an in-depth examination of the health and safety protocols required for the handling of 1,4-butanediol diacrylate (BDDA). Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to explain the causality behind safety measures, ensuring a foundational understanding of risk mitigation. By integrating expertise with authoritative standards, this guide serves as a critical resource for maintaining a safe and compliant laboratory environment.

Section 1: Core Hazard Profile of 1,4-Butanediol Diacrylate

1,4-Butanediol diacrylate (CAS No: 1070-70-8) is a difunctional monomer widely used in the synthesis of polymers, resins, and hydrogels. Its high reactivity, which makes it valuable in materials science, is also the source of its significant health hazards. A thorough understanding of its hazard profile is the first step in a robust safety protocol.

The primary dangers associated with BDDA are its severe effects on the skin and eyes, its toxicity upon dermal absorption, and its potential to induce allergic skin sensitization.[1][2][3] Ingestion is also harmful and can result in chemical burns within the oral cavity and gastrointestinal tract.[2]

Table 1: GHS Hazard Classification for 1,4-Butanediol Diacrylate

| Pictogram(s) | Signal Word | Hazard Class | Hazard Statement |

| Danger | Acute Toxicity, Dermal | H312: Harmful in contact with skin.[1][3] | |

| Skin Corrosion | H314: Causes severe skin burns and eye damage.[1][3] | ||

| Skin Sensitization | H317: May cause an allergic skin reaction.[1][3] | ||

| Serious Eye Damage | Category 1: Causes serious eye damage.[2][4] |

A critical, and often underestimated, hazard is skin sensitization .[2][3] Initial contact may cause irritation or burns, but repeated or prolonged exposure can trigger an allergic reaction. Once an individual is sensitized to an acrylate, subsequent exposure to even minute quantities can cause a severe rash, itching, and inflammation. This is a permanent condition that can effectively end a researcher's ability to work with this entire class of chemicals.

Section 2: A Systematic Approach to Safety: The Hierarchy of Controls

Effective safety management is not solely reliant on personal protective equipment (PPE). A more robust strategy involves the "Hierarchy of Controls," which prioritizes risk mitigation strategies from most to least effective. This systematic approach is fundamental to creating a self-validating system of safety in the laboratory.

Caption: The Hierarchy of Controls prioritizes safety measures.

-

Elimination/Substitution: The most effective control is to remove the hazard. Before using BDDA, a critical assessment should be made: Is there a less hazardous monomer that can achieve the desired experimental outcome? While not always feasible, this question is the cornerstone of proactive safety.

-

Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For BDDA, handling is mandatory within a certified chemical fume hood or a glove box to control vapor inhalation and prevent splashes.[5][6] Local exhaust ventilation systems are critical for capturing vapors at their source.[5]

-

Administrative Controls: These are procedural measures that limit exposure. This includes developing detailed Standard Operating Procedures (SOPs), designating specific areas for acrylate work, providing comprehensive training on the hazards of BDDA, and ensuring safety showers and eyewash stations are accessible and tested regularly.[7]

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with the controls above. It does not eliminate the hazard but provides a barrier between the user and the chemical.

Section 3: Standard Operating Procedure (SOP) for Handling 1,4-Butanediol Diacrylate

This protocol is a self-validating system designed to minimize exposure during routine laboratory use of BDDA.

1.0 Pre-Use Preparation 1.1. Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and the airflow is functioning correctly. 1.2. Assemble all Materials: Before introducing BDDA, place all necessary equipment (glassware, stir bars, syringes, absorbent pads, waste containers) inside the fume hood to minimize traffic in and out of the sash. 1.3. Don Required PPE: Before handling the primary container, don all required PPE as detailed in Section 4. This must include double-gloving.[8] 1.4. Prepare Spill Kit: Ensure an acrylate-specific spill kit is immediately accessible.

2.0 Weighing and Dispensing 2.1. Perform all weighing and dispensing activities on an absorbent, disposable bench pad inside the fume hood. 2.2. To minimize static electricity, which can cause vapors to ignite, ground metal containers when dispensing the product.[9] 2.3. Use a dedicated, clearly labeled set of glassware and utensils for BDDA. 2.4. When drawing liquid with a syringe, point the needle away from yourself and towards the back of the hood. 2.5. Tightly seal the primary container immediately after dispensing.[2][3]

3.0 Performing a Reaction 3.1. Whenever possible, perform reactions in a closed or contained system to prevent the release of vapors. 3.2. BDDA polymerization can be an exothermic and potentially hazardous reaction.[2] Monitor the reaction temperature closely. Have a cooling bath on standby. 3.3. Avoid exposure to heat, light, and incompatible materials like strong acids, bases, and oxidizing agents, which can initiate uncontrolled polymerization.[2][5]

4.0 Post-Procedure Cleanup and Disposal 4.1. Decontaminate non-disposable equipment by rinsing with a suitable solvent (e.g., acetone) inside the fume hood. Collect all rinsate as hazardous waste. 4.2. Carefully remove the outer pair of gloves and dispose of them as hazardous waste. 4.3. Wipe down the work surface with a decontaminating solution. Dispose of all disposable materials (bench pads, wipes, pipette tips) in a designated, sealed hazardous waste container.[2] 4.4. Remove all PPE just before exiting the work area and wash hands thoroughly with soap and water.

Section 4: Personal Protective Equipment (PPE) - The Last Line of Defense

The use of appropriate PPE is non-negotiable when handling BDDA. Standard laboratory PPE is insufficient due to the corrosive and sensitizing nature of acrylates.

Table 2: Recommended Personal Protective Equipment (PPE) for BDDA Handling

| PPE Component | Specification | Rationale & Best Practices |

| Hand Protection | Double-gloving with nitrile or butyl rubber gloves.[8] | BDDA can penetrate standard latex gloves rapidly. Nitrile and butyl rubber offer superior chemical resistance.[8] The outer glove should be removed and disposed of immediately after handling or if contamination is suspected. Always inspect gloves for tears before use. |

| Eye/Face Protection | Chemical safety goggles AND a full-face shield.[1][2] | BDDA causes severe eye damage and can result in blindness.[2][3] Goggles protect against splashes, while the face shield protects the entire face from contact. |

| Body Protection | A fully-buttoned lab coat made of a chemical-resistant material (e.g., polyester or a blend). An impervious apron is also recommended.[2] | This prevents skin contact from accidental spills. Contaminated clothing must be removed immediately, and the skin flushed with water.[2] Do not allow clothing wet with the material to remain in contact with the skin.[2] |

| Respiratory Protection | NIOSH-approved respirator with an organic vapor (Type A-P) cartridge.[2] | This is required if there is a risk of exceeding exposure limits, if aerosols are generated, or if ventilation is insufficient.[1][2] Use must be in accordance with a formal respiratory protection program. |

Section 5: Emergency Response Protocols

Immediate and correct action is critical in mitigating the harm from a BDDA exposure or spill.

Caption: Emergency response workflow for skin exposure.

-

Skin Contact: As depicted in the workflow, immediately flush the affected area with water from a safety shower for at least 15 minutes.[2] Remove all contaminated clothing while flushing. Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[1] Call for an ophthalmologist immediately.[3]

-

Inhalation: Remove the individual to fresh air and keep them warm and at rest.[2][4] If breathing is difficult or stops, provide artificial respiration and seek immediate medical help.[1]

-

Ingestion: Rinse the mouth thoroughly with water. DO NOT induce vomiting .[1][4] Seek immediate medical attention.[2]

-

Chemical Spill: Evacuate all non-essential personnel from the area and move upwind.[2] Wearing full PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[4][5] Do not allow the spill to enter drains.[3] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1]

Section 6: Storage and Waste Management

Proper storage is essential to maintain the stability of BDDA and prevent hazardous reactions, while correct waste management is crucial for environmental and personnel safety.

Storage Conditions

-

Temperature and Light: Store containers in a cool, dry, and well-ventilated area, protected from direct sunlight and other sources of light which can initiate polymerization.[2][3][10] Recommended storage temperature is typically between +15°C and +25°C.[3]

-

Inhibitors: Commercial BDDA is stabilized with an inhibitor, such as hydroquinone monomethyl ether (MEHQ).[3] The inhibitor's effectiveness depends on the presence of dissolved oxygen. Therefore, do not store BDDA under an inert atmosphere. Monitor inhibitor levels and expiration dates as recommended by the manufacturer.[2]

-

Incompatibility: Store BDDA away from incompatible materials, including strong oxidizing agents, peroxides, strong bases, iron, and rust.[2]

-

Containers: Keep containers tightly closed to prevent moisture contamination and inhibitor evaporation.[2][3]

Waste Disposal

-

Hazardous Waste: 1,4-Butanediol diacrylate and any materials contaminated with it (e.g., gloves, absorbent pads, glassware) must be disposed of as hazardous waste.[2]

-

Segregation: Collect all BDDA waste in a designated, sealed, and clearly labeled container. Do not mix with other waste streams unless compatibility has been confirmed.

-

Regulations: All waste disposal must adhere strictly to local, state, and federal regulations.[2] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

References

-

Chemsrc. (2025). 1,4-Butanediol Diacrylate | CAS#:1070-70-8. Retrieved from chemsrc.com. [Link]

-

AC Plastics. (2024). 10 Acrylic Plastic Safety Tips To Know. Retrieved from acplasticsinc.com. [Link]

-

Petrochemicals Europe. (n.d.). EBAM Safe Handling and Storage of Acrylic Esters. Retrieved from petrochemistry.eu. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. fishersci.com [fishersci.com]

- 5. nbinno.com [nbinno.com]

- 6. acmeplastics.com [acmeplastics.com]

- 7. arkema.com [arkema.com]

- 8. benchchem.com [benchchem.com]

- 9. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 10. 1,4-Butanediol Diacrylate | CAS#:1070-70-8 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to the Physical Properties of 1,4-Butanediol Diacrylate (BDDA) Monomer

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

1,4-Butanediol diacrylate (BDDA) is a difunctional acrylate monomer that serves as a critical crosslinking agent in the formulation of a wide array of polymeric materials. Its low viscosity, high reactivity, and the flexibility it imparts to the resultant polymers make it an invaluable component in applications ranging from advanced coatings and adhesives to the development of biomaterials for tissue engineering and drug delivery systems.[1] This technical guide provides a comprehensive overview of the core physical properties of BDDA, offering field-proven insights and detailed experimental protocols for its characterization. The objective is to equip researchers, scientists, and drug development professionals with the essential knowledge to effectively utilize and handle this versatile monomer.

Introduction: The Role and Utility of 1,4-Butanediol Diacrylate

1,4-Butanediol diacrylate (BDDA), with the chemical formula C₁₀H₁₄O₄, is a diester of 1,4-butanediol and acrylic acid. Its structure, featuring two terminal acrylate groups, allows it to readily undergo polymerization, particularly through free-radical mechanisms, to form highly crosslinked polymer networks. This crosslinking ability is fundamental to its utility in enhancing the mechanical properties, such as hardness and chemical resistance, of cured materials.[2]

The relatively low viscosity of BDDA is a significant advantage in many formulations, facilitating handling and processing.[1] It is a key component in ultraviolet (UV) and electron beam (EB) curable systems, where rapid polymerization is essential.[2] In the realm of biomedical research and drug development, BDDA is utilized in the synthesis of hydrogels and other polymeric scaffolds for applications like tissue engineering and controlled drug release.[1]

This guide will delve into the key physical parameters of BDDA, providing both established data and the methodologies to verify these properties in a laboratory setting.

Core Physical and Chemical Properties

A thorough understanding of the fundamental physical and chemical properties of BDDA is paramount for its successful application. These properties dictate its behavior during formulation, polymerization, and in the final product.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O₄ | [1] |

| Molecular Weight | 198.22 g/mol | [1] |

| CAS Number | 1070-70-8 | |

| Appearance | Colorless liquid | |

| Density | 1.051 g/mL at 25 °C | [1] |

| Viscosity | 8 cP at 25 °C | |

| Refractive Index (n20/D) | 1.456 | [1] |

| Boiling Point | 83 °C at 0.3 mmHg | [1] |

| Melting Point | Not available | |

| Flash Point | >110 °C (>230 °F) | |

| Solubility | Immiscible in water. Soluble in acetone. |

Polymerization Characteristics

BDDA is primarily polymerized through a free-radical mechanism. This process can be initiated by various means, including thermal decomposition of an initiator, photochemical activation, or redox reactions. The high reactivity of the acrylate groups leads to rapid polymer network formation.

Free-Radical Polymerization Mechanism

The polymerization of BDDA proceeds through the classical steps of initiation, propagation, and termination.

Caption: Free-radical polymerization of BDDA.

The kinetics of BDDA photopolymerization can be effectively studied using techniques like photo-differential scanning calorimetry (photo-DSC).[3][4][5][6][7] This method measures the heat flow associated with the exothermic polymerization reaction upon exposure to UV light, allowing for the determination of parameters such as the rate of polymerization and the degree of conversion.[3][4][5][6][7]

Experimental Protocols for Physical Property Characterization

To ensure the quality and consistency of BDDA for research and development, it is crucial to have reliable methods for characterizing its physical properties.

Measurement of Viscosity using a Rotational Viscometer

Objective: To determine the dynamic viscosity of BDDA monomer at a specified temperature.

Principle: A rotational viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant speed.[8] The viscosity is proportional to this torque.

Apparatus:

-

Rotational Viscometer (e.g., Brookfield or similar)[9]

-

Low-viscosity spindle set

-

Temperature-controlled water bath

-

Beaker or sample container

-

Calibrated thermometer

Procedure:

-

Temperature Equilibration: Set the water bath to the desired temperature (e.g., 25 °C) and allow the BDDA sample to equilibrate for at least 30 minutes.

-

Instrument Setup: Select an appropriate spindle and rotational speed for the expected viscosity of BDDA (typically a low-viscosity spindle at a higher speed). Attach the spindle to the viscometer.

-

Sample Measurement: Immerse the spindle into the BDDA sample up to the immersion mark. Ensure there are no air bubbles trapped on the spindle surface.

-

Data Acquisition: Start the viscometer and allow the reading to stabilize. Record the viscosity value (in centipoise, cP) and the torque percentage. The torque reading should ideally be between 10% and 90% for accurate measurements.

-

Replicates: Repeat the measurement at least three times with fresh aliquots of the sample and calculate the average viscosity.

Caption: Workflow for refractive index measurement.

Safety, Handling, and Storage

As with all acrylate monomers, proper safety precautions are essential when handling BDDA.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat. [10]* Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. [10]* Skin Contact: BDDA can cause skin irritation and sensitization. [11]In case of contact, wash the affected area immediately and thoroughly with soap and water.

-

Eye Contact: BDDA can cause serious eye damage. If contact occurs, flush the eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Storage and Inhibition

Acrylate monomers like BDDA are susceptible to premature polymerization, which can be violent and generate significant heat and pressure. To prevent this, commercial grades of BDDA are stabilized with an inhibitor, typically hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ). [12]

-

Storage Conditions: Store BDDA in a cool, dry, well-ventilated area away from direct sunlight, heat sources, and incompatible materials such as strong acids, bases, and oxidizing agents. [10][13]The recommended storage temperature is typically between 15 °C and 25 °C. [12]* Role of Oxygen: Most common inhibitors require the presence of dissolved oxygen to be effective. [12]Therefore, BDDA should be stored under an air atmosphere, not under an inert gas like nitrogen.

-

Inhibitor Monitoring: For long-term storage, it is advisable to monitor the inhibitor concentration. This can be done using techniques such as UV-Vis spectrophotometry, as inhibitors like MEHQ have a distinct UV absorbance.

Conclusion

1,4-Butanediol diacrylate is a versatile and highly functional monomer with a well-defined set of physical properties that make it suitable for a broad range of applications in materials science and drug development. A comprehensive understanding of these properties, coupled with rigorous adherence to safe handling and storage protocols, is essential for its effective and safe utilization. The experimental methodologies outlined in this guide provide a framework for the quality control and characterization of BDDA, empowering researchers to confidently incorporate this valuable monomer into their work.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Safety First: Handling and Storage of Butyl Acrylate Monomer. Retrieved from [Link]

- Lang, M., Hirner, S., Wiesbrock, F., & Fuchs, P. (2019).

- Belaid, Z. H., Méchernène, L., Abdoune, F., Berrayah, A., & Maschke, U. (2018). Photo-differential Scanning Calorimetry Study on Photopolymerization of Polyacrylate/E7 Liquid Crystal Blends. Journal of Macromolecular Science, Part B, 57(10), 687-697.

-

Gantrade Corporation. (n.d.). Key Facts about Acrylate Monomers. Retrieved from [Link]

-

Khudykov, I. (n.d.). Kinetics of photopolymerization of acrylates studied with a cure monitor and photoDSC. Retrieved from [Link]

-

Petrochemicals Europe. (n.d.). EBAM Safe Handling and Storage of Acrylic Esters. Retrieved from [Link]

- Khudyakov, I. V., Legg, J. C., Purvis, M. B., & Overton, B. J. (1999). Kinetics of Photopolymerization of Acrylates with Functionality of 1−6. Industrial & Engineering Chemistry Research, 38(9), 3353–3359.

- DPDDFS-003. (2009). MATERIAL SAFETY DATA SHEET ACRYLIC MONOMER SELF POLYMERIZED.

-

Applied Analytics. (n.d.). Measuring MeHQ (Polymerization Inhibitor). Retrieved from [Link]

-

Hanson, R. (2017, April 4). Abbe Refractometer -- Step by Step Instructions. Retrieved from [Link]

-

HINOTEK. (n.d.). How an Abbe Refractometer Works: The Principle of Critical Angle. Retrieved from [Link]

-

ResearchGate. (2024, August 5). Kinetics of Photopolymerization of Acrylates with Functionality of 1−6. Retrieved from [Link]

-

NBchao.Com. (n.d.). Abbe refractometer operation method and precautions. Retrieved from [Link]

- Nocca, G., et al. (2009).

-

ResearchGate. (n.d.). The curve of viscosity as the function of acrylic monomer. Retrieved from [Link]

- Unknown. (n.d.). EXPERIMENT 1 AIM:To find refractive index of the given liquid samples and find Molar refraction and specific refraction.

-

NBchao.Com. (n.d.). What is the principle of polymer rotational viscometer? Q&A. Retrieved from [Link]

-

ioMosaic. (2020, July 28). Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents Case Studies. Retrieved from [Link]

-

uspbpep.com. (n.d.). 2.2.10. Viscosity - Rotating viscometer method. Retrieved from [Link]

- Unknown. (2024, September 26).

- ResearchGate. (2024, August 6).

- Wiley Online Library. (1993, February 5).

- Nayal, O. S., Grossmann, O., & Pratt, D. A. (2025, April 11).

- University of the Pacific. (n.d.).

- Unknown. (2015, March).

-

AMETEK Brookfield. (n.d.). Viscosity and Viscometer Measurement Q&A. Retrieved from [Link]

- Google Patents. (n.d.). CN101462955A - Method for preparing 1,4-butanediol diacrylate.

- MDPI. (n.d.).

- PubMed. (n.d.). Free radical polymerization of poly(ethylene glycol)

-

Wako. (2022, December 2). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples. Retrieved from [Link]

-

ResearchGate. (2014, September 4). How can I remove an inhibitor from acrylic acid?. Retrieved from [Link]

- NIH. (2024, September 25). Enhanced Synthesis of Poly(1,4-butanediol itaconate)

- Unknown. (n.d.).

- ResearchGate. (2024, October 15).

- PubMed. (n.d.).

- Semantic Scholar. (2013, August 13). A Review of the Metabolism of 1,4-Butanediol Diglycidyl Ether–Crosslinked Hyaluronic Acid Dermal Fillers.

Sources

- 1. 1,4-Butanediol diacrylate technical grade, Yes hydroquinone 75ppm inhibitor 1070-70-8 [sigmaaldrich.com]

- 2. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 3. [PDF] Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. spiedigitallibrary.org [spiedigitallibrary.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Rotational viscometry | Anton Paar Wiki [wiki.anton-paar.com]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. petrochemistry.eu [petrochemistry.eu]

- 12. gantrade.com [gantrade.com]

- 13. Mia Secret Store [miasecretstore.com]

A Senior Application Scientist's In-Depth Technical Guide to Commercial Butanediol Diacrylate: From Sourcing to Purity Verification

This guide provides an in-depth technical overview of 1,4-butanediol diacrylate (BDDA), a versatile crosslinking agent crucial in the development of polymers for biomedical and pharmaceutical applications. We will explore the landscape of commercial suppliers, delineate the various purity grades available, and provide detailed, field-proven methodologies for the precise determination of purity and impurity profiles. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of BDDA to ensure the quality, reproducibility, and safety of their work.

The Commercial Landscape: Sourcing 1,4-Butanediol Diacrylate

A multitude of chemical suppliers offer 1,4-butanediol diacrylate, each catering to different scales and quality requirements. For researchers and drug development professionals, selecting the appropriate supplier is a critical first step that can significantly impact experimental outcomes. Key suppliers for research and development quantities include:

-

Sigma-Aldrich (Merck): A leading supplier to the global life science industry, offering various grades of BDDA, including technical grade products suitable for general research.[1][2]

-

Thermo Fisher Scientific (Alfa Aesar): Provides BDDA, often stabilized with hydroquinone, with detailed certificates of analysis outlining purity as determined by gas chromatography (GC) and the concentration of inhibitors.[3]

-

Polysciences, Inc.: Specializes in materials for life sciences and offers BDDA with a specified minimum purity, suitable for applications in UV-curable coatings and adhesives.[4]

-

Santa Cruz Biotechnology (SCBT): A significant source for biochemicals, offering BDDA for research purposes, typically at a purity of ≥85%.[5]

-

Adakem Kimya Ltd: A supplier providing higher purity BDDA (≥98%), which may be suitable for more sensitive applications.[6]

For larger scale and manufacturing needs, several other chemical companies, including those in China, serve as major manufacturers and suppliers.[7] When selecting a supplier, it is imperative to scrutinize the provided specifications and request a lot-specific Certificate of Analysis (CoA) to verify purity and inhibitor content.

Understanding Purity Grades: A Critical Parameter for Application Success

The purity of 1,4-butanediol diacrylate is a critical factor that dictates its suitability for a given application, particularly in the stringent environments of biomedical and pharmaceutical research. Commercially, BDDA is available in several grades, each with a distinct impurity profile.

Technical Grade

This is the most common and cost-effective grade of BDDA. It is widely used in industrial applications such as coatings, inks, and adhesives.[1][5]

-

Common Impurities: May contain residual starting materials from synthesis, such as 1,4-butanediol and acrylic acid, as well as by-products like monoacrylates and oligomeric species.[10]

-

Inhibitors: Always contains a polymerization inhibitor, such as hydroquinone (HQ) or monomethyl ether of hydroquinone (MEHQ), at concentrations typically ranging from 50 to 105 ppm to ensure stability during storage and transport.[1][3]

-

Applications: Suitable for general polymer synthesis and material science research where absolute purity is not the primary concern. However, for drug delivery systems or biocompatible materials, the presence of impurities can be detrimental.

High Purity / Polymerization Grade

For applications demanding high reproducibility and minimal side reactions, such as in the synthesis of biomedical hydrogels, dental composites, and materials for drug delivery, a higher purity grade is essential.[1][2]

-

Purity: Typically ≥98%.[6]

-

Reduced Impurities: This grade undergoes further purification steps to minimize the content of residual reactants and by-products.[11] This is crucial as impurities can affect polymerization kinetics and the final properties of the polymer network.[12]

-

Controlled Inhibitor Levels: While still containing an inhibitor for stability, the concentration is often more tightly controlled and specified.

-

Causality: The use of high-purity monomers is a self-validating system in experimental design. By minimizing lot-to-lot variability and the presence of unknown reactive species, researchers can more confidently attribute observed effects to the intended chemical structures, enhancing the trustworthiness of their findings.

The following table summarizes the key differences between the common grades of 1,4-butanediol diacrylate:

| Feature | Technical Grade | High Purity / Polymerization Grade |

| Purity (Assay) | 85-90% | ≥98% |

| Appearance | Colorless to light yellow liquid | Clear, colorless liquid |

| Acid Content | Higher, less controlled | ≤0.02% |

| Water Content | Higher, less controlled | ≤0.2% |

| Inhibitor Level | Typically 50-105 ppm HQ or MEHQ | Tightly controlled and specified |

| Primary Use | Industrial coatings, inks, adhesives | Biomedical research, drug delivery, dental composites |

Quality Control and Purity Verification: A Methodological Approach

For researchers and drug development professionals, verifying the purity of 1,4-butanediol diacrylate in-house is a critical step to ensure the integrity of their results. The following section provides detailed, step-by-step methodologies for the most common and effective analytical techniques.

Gas Chromatography with Flame Ionization Detection (GC-FID) for Purity Assay

Gas chromatography is a robust and widely used technique for determining the purity of volatile and semi-volatile compounds like BDDA. The flame ionization detector (FID) provides excellent sensitivity for organic molecules.

Objective: To determine the percentage purity of 1,4-butanediol diacrylate and to identify and quantify volatile impurities.

Experimental Protocol:

-

Instrument and Column:

-

Chromatographic Conditions:

-

Sample and Standard Preparation:

-

Solvent: Acetonitrile (GC grade).[13]

-

Standard Preparation: Prepare a standard solution of 1,4-butanediol diacrylate of known high purity (e.g., from a certified reference material) in acetonitrile at a concentration of approximately 10 mg/mL.[13]

-

Sample Preparation: Accurately weigh and dissolve the 1,4-butanediol diacrylate sample in acetonitrile to achieve a nominal concentration of 10 mg/mL.[13]

-

-

Data Analysis:

-

Inject the standard and sample solutions into the GC.

-

Identify the peak corresponding to 1,4-butanediol diacrylate based on its retention time.

-